Pirimiphos-methyl is a phosphorothioate insecticide, primarily used for pest control in agricultural settings. It was developed by Imperial Chemical Industries Ltd., now part of Syngenta, and first marketed in 1977. The compound is known for its effectiveness against various pests, including those that transmit diseases such as Chagas disease in the Americas. It is typically applied as a residual pesticide, often incorporated into interior surface paints to provide long-lasting protection against insects .
Pirimiphos-methyl acts as an acetylcholinesterase (AChE) inhibitor [, ]. AChE is a vital enzyme in the nervous system responsible for breaking down acetylcholine, a neurotransmitter. Pirimiphos-methyl binds to AChE, preventing it from degrading acetylcholine. This leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation of the nervous system. Symptoms of AChE inhibition can range from nausea and dizziness to paralysis and respiratory failure at high exposures [].
Pirimiphos-methyl exhibits low acute toxicity in animal studies. However, chronic exposure can lead to AChE inhibition, as discussed earlier. Direct contact, inhalation, or ingestion of pirimiphos-methyl should be avoided. It is corrosive to tin and mild steel []. The EPA classifies pirimiphos-methyl as a “moderately toxic” compound [].
Pirimiphos-methyl belongs to a class of insecticides known as organophosphates. Its primary insecticidal effect is achieved through the inhibition of the enzyme acetylcholinesterase (AChE) in the insect's nervous system []. AChE is responsible for breaking down the neurotransmitter acetylcholine, which plays a crucial role in nerve impulse transmission. By inhibiting AChE, pirimiphos-methyl leads to an accumulation of acetylcholine at the nerve synapses, causing uncontrolled nerve firing and ultimately leading to insect death.
Scientific research has demonstrated the efficacy of pirimiphos-methyl against a broad spectrum of stored-product insect pests, including beetles, weevils, and moths []. Studies have shown successful application of pirimiphos-methyl in protecting stored grains such as corn, sorghum, and seeds. Additionally, research has explored the use of pirimiphos-methyl in cattle ear tags for fly control.
While pirimiphos-methyl is effective as an insecticide, research also focuses on its environmental fate and potential hazards. Studies have shown that pirimiphos-methyl readily hydrolyzes in the environment, breaking down into other compounds []. This indicates that it is not considered persistent in the environment. However, research on the effects of pirimiphos-methyl on non-target organisms, including mammals and birds, is crucial for safe application. Studies have explored the potential for bioaccumulation and reported varying levels of toxicity in different species [, ].
Pirimiphos-methyl undergoes hydrolysis and photolysis, with its stability dependent on pH levels. Hydrolysis occurs rapidly at acidic pH (around pH 4) and very slowly at neutral pH (7), while photolysis is notably rapid. The compound can also react with strong acids or bases, leading to degradation into less toxic products .
The main chemical reaction for synthesizing pirimiphos-methyl involves the following steps:
Pirimiphos-methyl exhibits significant biological activity as an insecticide. It acts primarily by inhibiting acetylcholinesterase, an essential enzyme for proper nervous system function in insects. This inhibition leads to the accumulation of acetylcholine, resulting in paralysis and death of the pest. Studies have shown that while pirimiphos-methyl induces some genotoxic effects in vitro, it does not appear to be genotoxic in vivo .
The synthesis of pirimiphos-methyl can be summarized as follows:
This multi-step process allows for the creation of the active compound used in pest control applications .
Pirimiphos-methyl is widely used in agriculture for controlling a variety of pests, particularly in stored grain and crop settings. Its applications include:
Research indicates that pirimiphos-methyl interacts with various environmental factors, influencing its efficacy and degradation:
Pirimiphos-methyl shares structural similarities with several other organophosphate insecticides. Below is a comparison highlighting its uniqueness among similar compounds:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Pirimiphos-ethyl | Organophosphate | Acetylcholinesterase inhibitor | Ethoxy groups instead of methoxy groups |
Chlorpyrifos | Organophosphate | Acetylcholinesterase inhibitor | Broad-spectrum insecticide; higher toxicity levels |
Malathion | Organophosphate | Acetylcholinesterase inhibitor | Rapidly degraded by sunlight; less persistent |
Diazinon | Organophosphate | Acetylcholinesterase inhibitor | Primarily used for soil application |
Pirimiphos-methyl's unique combination of structural features and biological activity makes it particularly effective against specific pests while maintaining a different toxicity profile compared to other organophosphates .
Irritant;Environmental Hazard